molecular formula C15H23N B15090492 4-[2-(3,5-Dimethylphenyl)ethyl]piperidine

4-[2-(3,5-Dimethylphenyl)ethyl]piperidine

Cat. No.: B15090492
M. Wt: 217.35 g/mol
InChI Key: SSCWNLINZKWOGN-UHFFFAOYSA-N
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Description

4-[2-(3,5-Dimethylphenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,5-Dimethylphenyl)ethyl]piperidine can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylbenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of the synthesis process is crucial for meeting industrial demands .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,5-Dimethylphenyl)ethyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(3,5-Dimethylphenyl)ethyl]piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(3,5-Dimethylphenyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(3,4-Dimethylphenyl)ethyl]piperidine
  • 4-[2-(2,5-Dimethylphenyl)ethyl]piperidine
  • 4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine

Uniqueness

4-[2-(3,5-Dimethylphenyl)ethyl]piperidine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its lipophilicity and ability to cross biological membranes, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

4-[2-(3,5-dimethylphenyl)ethyl]piperidine

InChI

InChI=1S/C15H23N/c1-12-9-13(2)11-15(10-12)4-3-14-5-7-16-8-6-14/h9-11,14,16H,3-8H2,1-2H3

InChI Key

SSCWNLINZKWOGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CCC2CCNCC2)C

Origin of Product

United States

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